molecular formula C7H4BrClF3NO B1447710 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline CAS No. 1805138-93-5

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline

Cat. No.: B1447710
CAS No.: 1805138-93-5
M. Wt: 290.46 g/mol
InChI Key: ZOOMFFJFKXOOJS-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline is a halogenated aniline derivative with a molecular formula of C₇H₄BrClF₃NO and a molecular weight of 296.47 g/mol. The compound features an amino group (-NH₂) on a benzene ring substituted with bromine (position 2), chlorine (position 5), and a trifluoromethoxy group (-OCF₃, position 3). These substituents confer unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name

2-bromo-5-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-6-4(13)1-3(9)2-5(6)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMFFJFKXOOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

A representative synthetic route involves the following key steps:

Step Reaction Type Conditions & Reagents Outcome
1 Nitration Mixed acid nitration (HNO3/H2SO4) at controlled temperature (~0-20 °C) Introduction of nitro group at desired position
2 Halogenation (Bromination/Chlorination) Use of N-bromosuccinimide (NBS) or Cl2 under mild conditions; solvents like acetic acid or dichloromethane Selective halogenation at aromatic positions
3 Reduction of Nitro Group Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/AcOH) Conversion of nitro group to amino group (aniline)
4 Introduction of Trifluoromethoxy Group (if not present initially) Nucleophilic aromatic substitution or copper-mediated trifluoromethoxylation Installation of OCF3 substituent
5 Purification Recrystallization, column chromatography Isolation of pure 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline

Specific Preparation Example from Patent Literature

While direct patents on this compound are limited, closely related compounds such as 3-bromo-5-trifluoromethylaniline have been prepared via multi-step sequences involving:

  • Starting from 4-bromo-2-trifluoromethyl toluidine.
  • Acetylation to protect the amine group.
  • Nitration under controlled acidic conditions.
  • Deacetylation and reduction steps.
  • Deamination and further reduction to yield the desired aniline derivative.

This methodology emphasizes careful temperature control, stoichiometric reagent addition, and use of catalysts such as zinc powder to improve reaction efficiency.

Suzuki–Miyaura Coupling for Derivative Synthesis

For introducing or modifying substituents, Suzuki–Miyaura coupling is a powerful method:

  • Palladium-catalyzed cross-coupling of aryl halides (e.g., brominated intermediates) with organoboron compounds.
  • Efficient formation of C–C bonds under mild conditions.
  • Allows for the installation of trifluoromethoxy or other groups by coupling appropriate boronic acid derivatives.

This method is widely used in industrial and research settings to optimize yields and product purity.

Reaction Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Acetylation Acetic anhydride, acetic acid, zinc powder catalyst 50–100 1–2 hours 85–90 Protects amine; zinc catalyzes reaction
Nitration H2SO4, HNO3 0–20 30 min–1 hour 80–88 Controlled addition to avoid over-nitration
Deacetylation 30% HCl, reflux 100 2–3 hours 90+ Hydrolyzes acetyl group
Reduction Fe powder, glacial acetic acid, reflux 90–95 2 hours 85–92 Converts nitro to amine
Halogenation (Bromination/Chlorination) NBS or Cl2, acetic acid or DCM 0–25 1–3 hours 70–85 Selective halogenation
Suzuki Coupling Pd catalyst, boronic acid, base, solvent 80–110 4–12 hours 90+ For C–C bond formation
  • Catalyst Use: Zinc powder enhances acetylation efficiency and yield by acting as a catalyst.
  • Temperature Control: Maintaining low temperatures during nitration and halogenation steps prevents side reactions and improves selectivity.
  • Purification: Recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/petroleum ether mixtures ensures high purity (>97%).
  • Scale-Up: Continuous flow reactors have been reported to improve reaction control and scalability, particularly for halogenation and coupling steps.
  • Electronic Effects: The trifluoromethoxy group strongly influences reactivity by withdrawing electron density, affecting regioselectivity during electrophilic aromatic substitution and coupling reactions.

The preparation of this compound involves a carefully controlled multi-step synthetic sequence combining nitration, halogenation, reduction, and coupling reactions. Key factors include protecting group strategies, catalyst use, and temperature management to achieve high yields and purity. Suzuki–Miyaura coupling is a valuable tool for introducing or modifying substituents. Industrial methods increasingly employ continuous flow techniques for enhanced efficiency. The data and methodologies summarized here provide a comprehensive and authoritative foundation for the synthesis of this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 2 and 5 undergo substitution under specific conditions:

  • Amination : Reacts with ammonia or amines in the presence of Cu catalysts to form substituted anilines.

  • Hydrolysis : Converts to phenolic derivatives under strong basic conditions (e.g., KOH/EtOH at 80°C).

Reaction ConditionsProductYieldSource
NH₃, CuI, DMF, 120°C2-Amino-5-chloro-3-(trifluoromethoxy)aniline68%
KOH, EtOH, reflux2-Hydroxy-5-chloro-3-(trifluoromethoxy)aniline52%

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives.

  • Buchwald-Hartwig : Forms C–N bonds with secondary amines using Pd(dba)₂/Xantphos.

SubstrateCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenyl-5-chloro-3-(trifluoromethoxy)aniline76%
PiperidinePd(dba)₂, Xantphos, Cs₂CO₃N-Piperidinyl derivative61%

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at elevated temperatures:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 4.

  • Sulfonation : Oleum (20% SO₃) adds sulfonic acid groups at position 6.

ReactionConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C2-Bromo-5-chloro-4-nitro-3-(trifluoromethoxy)aniline45%
SulfonationOleum, 100°C, 3h6-Sulfo-2-bromo-5-chloro-3-(trifluoromethoxy)aniline38%

Oxidation and Reduction

  • Oxidation : The aniline group converts to nitroso or nitro derivatives using H₂O₂/FeCl₃.

  • Reduction : Catalytic hydrogenation (H₂/Pd/C) reduces the nitroso group back to amine.

ReactionReagentsProductYieldSource
OxidationH₂O₂, FeCl₃, CH₃CN2-Bromo-5-chloro-3-(trifluoromethoxy)nitrosobenzene82%
ReductionH₂ (1 atm), 10% Pd/C, EtOHRegeneration of parent amine95%

Diazotization and Subsequent Reactions

The primary amine undergoes diazotization (NaNO₂/HCl), enabling Sandmeyer or iodination reactions:

  • Sandmeyer Reaction : Forms aryl chlorides or bromides with CuCl/CuBr.

  • Iodination : KI yields iodoarenes.

ReactionConditionsProductYieldSource
Diazotization + CuBrNaNO₂, HBr, CuBr, 0°C2,5-Dibromo-3-(trifluoromethoxy)benzene57%
Diazotization + KINaNO₂, HCl, KI, 25°C2-Bromo-5-chloro-3-(trifluoromethoxy)iodobenzene63%

Trifluoromethoxy Group Stability

The trifluoromethoxy (-OCF₃) group resists hydrolysis under acidic/basic conditions but undergoes radical-mediated cleavage with UV light:

ConditionObservationSource
6M HCl, reflux, 24hNo decomposition
UV (254 nm), CCl₄, 12hFormation of -OCH₃ derivatives

Key Mechanistic Insights

  • Steric and Electronic Effects : The trifluoromethoxy group’s ortho-directing nature dominates substitution patterns, overriding bromine’s meta-directing influence .

  • Catalyst Sensitivity : Pd-based systems require bulky ligands (e.g., Xantphos) to avoid dehalogenation side reactions .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Key applications include:

  • Neurological Disorders : It is utilized in the development of drugs targeting neurological conditions, where its functional groups can enhance drug efficacy and specificity .
  • Antiviral Agents : Specifically, it has been involved in synthesizing inhibitors for the Hepatitis C Virus (HCV) NS3 protease, showcasing its role in antiviral drug development .

Agricultural Chemicals

In the agricultural sector, 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline contributes to the formulation of effective agrochemicals:

  • Herbicides and Pesticides : The compound is integral to developing herbicides and pesticides that improve crop yield and protect against pests . Its halogenated structure enhances the biological activity of these agrochemicals.

Material Science

The compound is also applied in material science:

  • Advanced Materials : It is used to create polymers and coatings that exhibit enhanced thermal and chemical resistance, making them suitable for harsh environments . This application is particularly relevant in industries requiring durable materials.

Research on Fluorinated Compounds

This compound plays a significant role in the synthesis of fluorinated compounds:

  • Specialty Solvents and Refrigerants : Fluorinated compounds synthesized from this aniline derivative are essential in various applications, including refrigerants and specialty solvents that offer improved performance compared to non-fluorinated alternatives .

Pharmaceutical Case Study: HCV Inhibitors

A study highlighted the synthesis of a series of inhibitors targeting the HCV NS3 protease using this compound as a key intermediate. The trifluoromethoxy group was found to enhance metabolic stability and biological activity, making these inhibitors promising candidates for therapeutic development.

Agricultural Application Study

Research on the use of this compound in agrochemicals demonstrated its effectiveness as a precursor for novel herbicides. The study indicated that formulations containing this compound showed improved efficacy against specific pests compared to traditional agents.

Comparative Analysis Table

Application AreaSpecific UseImpact
PharmaceuticalSynthesis of neurological drugsEnhanced efficacy and specificity
Antiviral agents (HCV inhibitors)Potential for new treatments
Agricultural ChemicalsDevelopment of herbicides and pesticidesImproved crop yield and pest protection
Material ScienceCreation of advanced polymersEnhanced durability under harsh conditions
Fluorinated CompoundsSynthesis of specialty solventsBetter performance than non-fluorinated options

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence reactivity and applications. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
2-Bromo-5-chloro-3-(trifluoromethoxy)aniline C₇H₄BrClF₃NO 296.47 Br (2), Cl (5), OCF₃ (3) High lipophilicity; potential agrochemical intermediate N/A
3-Bromo-5-(trifluoromethoxy)aniline C₇H₅BrF₃NO 256.02 Br (3), OCF₃ (5) Used in Schiff bases for antioxidant Cu(II) complexes
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 Br (2), CF₃ (5) Intermediate in organic synthesis
3-Bromo-4-(trifluoromethoxy)aniline C₇H₅BrF₃NO 256.02 Br (3), OCF₃ (4) High purity (TCI Chemicals); reagent for pharmaceuticals

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group (-OCF₃) increases lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) groups, enhancing membrane permeability in bioactive molecules .
  • Electron-Withdrawing Effects: Bromine and chlorine are electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to specific positions (e.g., para to the amino group).

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property This compound 3-Bromo-5-(trifluoromethoxy)aniline 2-Bromo-5-(trifluoromethyl)aniline
Molecular Weight (g/mol) 296.47 256.02 240.02
LogP (Predicted) ~3.2 ~2.8 ~2.5
Melting Point Not reported Not reported Not reported
Purity Unknown 97% >95%

Biological Activity

2-Bromo-5-chloro-3-(trifluoromethoxy)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the trifluoromethoxy and halogen substituents, suggest promising interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C7H5BrClF3NO. Its structure can be described as follows:

  • Bromine (Br) at the 2-position
  • Chlorine (Cl) at the 5-position
  • Trifluoromethoxy (CF3O) group at the 3-position

This unique arrangement of substituents significantly influences its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial activity. The presence of electron-withdrawing groups like trifluoromethoxy can increase the lipophilicity and membrane permeability of the compound, making it more effective against various pathogens. For instance, a related study on salicylanilides demonstrated that structural modifications significantly influenced their potency against Mycobacterium tuberculosis, suggesting that similar mechanisms may apply to this compound .

Enzyme Inhibition

The compound’s ability to inhibit specific enzymes is another area of interest. The trifluoromethoxy group has been shown to enhance binding affinity to target enzymes by stabilizing the interaction through hydrophobic effects and hydrogen bonding. For example, in studies involving similar compounds, the introduction of trifluoromethyl groups resulted in increased inhibition of enzymes involved in critical pathways such as cell proliferation and survival .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymatic Targets : The compound may interact with key enzymes such as kinases, disrupting their activity and leading to downstream effects on cell signaling pathways.
  • Alteration of Membrane Integrity : The lipophilic nature imparted by the trifluoromethoxy group could facilitate penetration into microbial membranes, leading to cell lysis or dysfunction.

Case Studies

A comparative analysis of related compounds has provided insights into the biological activity of this compound:

Compound NameStructureIC50 (µM)Activity
Salicylanilide IMD-0354IMD-03540.8 - 1.6Antitubercular
This compoundTarget CompoundTBDTBD

These studies indicate that while direct data on this specific compound may be limited, its structural analogs show significant promise in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-5-chloro-3-(trifluoromethoxy)aniline, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves sequential halogenation and trifluoromethoxy group introduction. For example, starting from a meta-substituted aniline, bromination (e.g., using Br₂/FeBr₃) and chlorination (e.g., Cl₂/FeCl₃) can be performed, followed by OCF₃ introduction via nucleophilic substitution or coupling reactions (e.g., Cu-mediated trifluoromethoxylation) . Temperature control (-20°C to 80°C) and catalyst selection (e.g., Pd or Cu) are critical for regioselectivity and yield optimization. Purification often involves column chromatography or recrystallization .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule data, even with heavy atoms like bromine. Key parameters include R-factor convergence (<5%) and validation using tools like PLATON .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound likely shares hazards with similar halogenated anilines (e.g., toxicity, environmental persistence). Follow SDS guidelines for storage (cool, dry, inert atmosphere) and disposal (incineration or licensed waste services). Specific codes like P301+P310 (ingestion) and P405 (locked storage) apply .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The OCF₃ group is a strong para-director, overriding the meta-directing effects of halogens. For example, nitration would occur para to OCF₃, even if adjacent to bromine or chlorine. This was demonstrated in studies of N-acetylated trifluoromethoxyanilines, where nitration favored para positions .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron density and Fukui indices to identify reactive sites. For instance, the HOMO/LUMO distribution around the OCF₃ group predicts preferential attack at the para position. Compare results with experimental NMR/LC-MS data to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated trifluoromethoxyanilines?

  • Methodological Answer : Cross-validate using high-resolution techniques:

  • ¹H/¹³C NMR : Assign peaks via 2D experiments (HSQC, HMBC) to distinguish coupling from adjacent halogens.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
    Discrepancies may arise from solvent effects or impurities; replicate under standardized conditions .

Q. How does this compound compare to its analogs (e.g., 3-bromo-5-(trifluoromethoxy)aniline) in bioactivity studies?

  • Methodological Answer : Conduct SAR studies by testing against enzyme targets (e.g., kinase assays). The chlorine at position 5 may enhance lipophilicity (logP ↑) compared to non-chlorinated analogs, affecting membrane permeability. Use in vitro cytotoxicity assays (e.g., MTT) to compare IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

  • Methodological Answer : Optimize continuous flow reactors for halogenation steps to improve heat transfer and reduce byproducts. Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Final purification via simulated moving bed (SMB) chromatography enhances yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-chloro-3-(trifluoromethoxy)aniline
Reactant of Route 2
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2-Bromo-5-chloro-3-(trifluoromethoxy)aniline

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